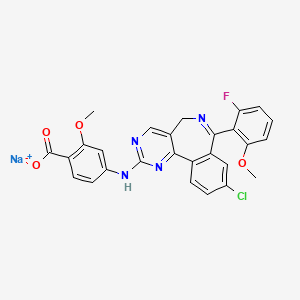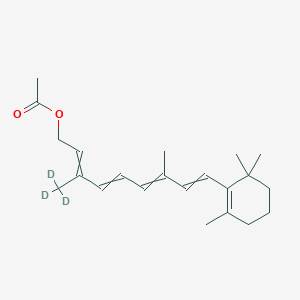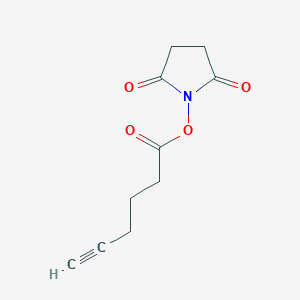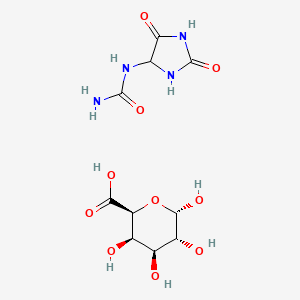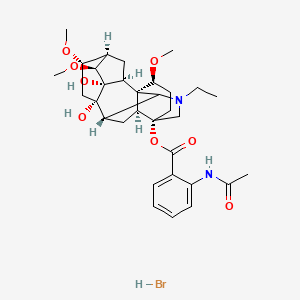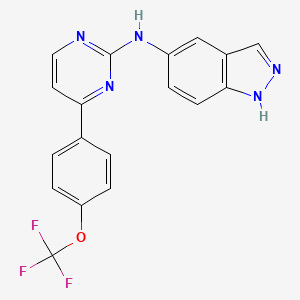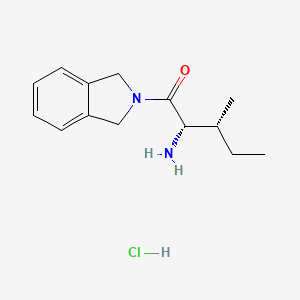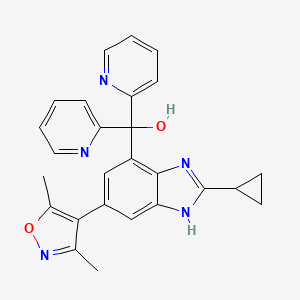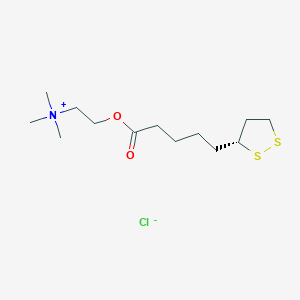![molecular formula C18H16N4O2S B605393 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea
Overview
Description
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoxaline ring, which is known for its diverse biological activities, and a phenylurea moiety, which is often found in herbicides and pharmaceuticals.
Preparation Methods
The synthesis of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea typically involves multiple steps:
Synthesis of 3-Methylquinoxaline-2-thiol: This intermediate can be prepared by reacting 3-methylquinoxaline with a thiolating agent such as phosphorus pentasulfide.
Formation of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl} Intermediate: The thiol intermediate is then reacted with an acylating agent like acetyl chloride to form the desired acetylated product.
Coupling with Phenylurea: Finally, the acetylated intermediate is coupled with phenylurea under suitable conditions, such as in the presence of a base like sodium hydride, to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted ureas.
Scientific Research Applications
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential anticancer properties due to the presence of the quinoxaline ring, which is known to exhibit cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the inhibition of enzymes and receptors, contributing to the understanding of biochemical pathways and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can bind to the active sites of enzymes, inhibiting their activity and leading to cytotoxic effects in cancer cells. The phenylurea moiety may also interact with specific receptors, modulating their signaling pathways and contributing to the compound’s biological activity.
Comparison with Similar Compounds
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can be compared with other similar compounds, such as:
3-{2-[(3-Phenylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea: This compound has a phenyl group instead of a methyl group on the quinoxaline ring, which may affect its biological activity and chemical reactivity.
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-(4-chlorophenyl)urea: The presence of a chlorine atom on the phenylurea moiety can enhance its electron-withdrawing properties, potentially altering its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-12-17(21-15-10-6-5-9-14(15)19-12)25-11-16(23)22-18(24)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,22,23,24) |
InChI Key |
HDMAOPPDDJHKAZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC(CSC2=NC3=CC=CC=C3N=C2C)=O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(=O)NC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amb21795397; Amb-21795397; Amb 21795397; PPxY Budding Inhibitor 5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


